Benzo[g]quinolin-4-amine
Description
Contextualizing the Benzo[g]quinoline Scaffold in Contemporary Chemical and Biological Sciences
The benzo[g]quinoline scaffold, a tricyclic aromatic ring system, is a significant structure in the fields of chemical and biological sciences. ontosight.ai This framework, which consists of a quinoline (B57606) structure fused with a benzene (B151609) ring, serves as a foundational component for a variety of synthetic compounds with potential therapeutic applications. smolecule.com Its unique electronic properties also make it a candidate for use in material science, such as in the development of organic semiconductors. smolecule.com The versatility of the benzo[g]quinoline core allows for the synthesis of a wide array of derivatives, which have been investigated for their potential in treating a range of diseases, including cancer and neurological disorders. ontosight.aisemanticscholar.org The structural characteristics of benzo[g]quinoline derivatives make them promising candidates for drug development, particularly in the fields of oncology and infectious diseases. smolecule.com
Historical Perspectives on Quinolines and Annulated Quinoline Systems in Medicinal Chemistry
The history of quinoline in medicinal chemistry is extensive, with its derivatives being some of the oldest compounds used to treat various diseases. researchgate.net Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. mdpi.com The quinoline scaffold is a privileged structure in medicinal chemistry and has been the basis for numerous drugs. researchgate.netorientjchem.org A notable early example is quinine, extracted from the bark of the Cinchona tree in 1820, which was a primary treatment for malaria for over a century. researchgate.net
The development of the first quinolone antibacterial agents occurred in the early 1960s with the isolation of a byproduct from the synthesis of the antimalarial drug chloroquine. researchgate.netacs.org This discovery led to the development of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative. researchgate.net Subsequent modifications to the quinoline structure, such as the addition of a fluorine atom at the 6-position and an amino heterocyclic group at the 7-position in the early 1980s, dramatically enhanced the antimicrobial potency and broadened the spectrum of these agents. acs.org This led to the development of fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. acs.orgrsc.org
Annulated quinoline systems, where additional rings are fused to the quinoline core, have also been a focus of medicinal chemistry research. These modifications aim to enhance the biological activity and pharmacokinetic properties of the parent compound. semanticscholar.org
Evolution of Benzo[g]quinoline Derivatives in Academic Research
Academic research into benzo[g]quinoline derivatives has evolved to explore their potential in various therapeutic areas. The synthesis of these compounds has been a key focus, with researchers developing various methods to create novel derivatives with specific functionalities. smolecule.comacadpubl.eu These synthetic strategies often involve multi-step processes, including cyclization and amination reactions. smolecule.com
A significant area of investigation for benzo[g]quinoline derivatives is their potential as anticancer agents. semanticscholar.org Studies have explored the synthesis and cytotoxic evaluation of tricyclic benzo[g]quinolin-4(1H)-one derivatives, which have shown inhibitory activity against various cancer cell lines. semanticscholar.org The structural design of these compounds often aims to create a coplanar tricyclic system that can intercalate with DNA, a common mechanism of action for antitumor agents. semanticscholar.org
Furthermore, benzo[g]quinoline derivatives have been investigated for their potential as dopamine (B1211576) receptor agonists, with some derivatives showing potent and centrally acting effects. researchgate.net Research has also explored their application in treating neurological and psychiatric disorders. ontosight.airesearchgate.net The ability to modify the benzo[g]quinoline scaffold at various positions allows for the fine-tuning of its biological activity and interaction with specific molecular targets. frontiersin.org
Overview of Benzo[g]quinolin-4-amine as a Promising Research Target
This compound and its derivatives have emerged as promising targets for research due to their potential therapeutic properties. ontosight.ai These compounds are characterized by a benzo[g]quinoline backbone with an amine group at the 4-position. smolecule.com The presence of the amino group provides a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially enhanced biological activities. smolecule.com
Research into this compound derivatives has focused on their synthesis and biological evaluation. ontosight.ai For instance, N-butyl-benzo[g]quinolin-4-amine has been synthesized and studied for its potential biological activities, which are influenced by the butyl group's effect on the compound's lipophilicity and interaction with biological targets. smolecule.com The synthesis of such derivatives can be achieved through methods like cyclization and amination reactions. smolecule.com
The investigation of this compound derivatives extends to their potential as inhibitors of specific cellular pathways. For example, some derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines. dtic.mil The structural features of these compounds, including the planar benzo[g]quinoline ring system, make them suitable candidates for interacting with biological macromolecules like DNA and proteins. semanticscholar.org
Interactive Data Table: Properties of Benzo[g]quinoline Derivatives
Detailed Research Findings
Recent research has provided valuable insights into the synthesis and potential applications of benzo[g]quinoline derivatives. For instance, a study on the synthesis of benzo[g]quinoline-5,10-dione (B13827611) derivatives highlighted a three-component domino protocol as an efficient method for their preparation. acadpubl.eu This approach offers a convergent pathway to these complex molecules from simple starting materials. acadpubl.eu
In the area of anticancer research, a series of tricyclic benzo[g]quinolin-4(1H)-one derivatives were synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines. semanticscholar.org The results indicated that some of these compounds exhibited significant inhibitory activity, with GI50 values ranging from 2.52 to 29.2 µM. semanticscholar.org The study also suggested the importance of the carbonyl moieties at the C-5 and C-10 positions for the observed activity. semanticscholar.org
Furthermore, the synthesis of 6,9-bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-diones has been reported as a novel class of antitumor agents. acs.org These compounds are designed as chromophore-modified analogs of antitumor anthracene-9,10-diones. acs.org The synthetic route involves the displacement of fluoride (B91410) ions from a difluoro-substituted benzo[g]isoquinoline (B3188944) precursor. acs.org
The versatility of the benzo[g]quinoline scaffold is further demonstrated by the synthesis of derivatives with potential as central nervous system agents. A novel synthesis of a trans-octahydrobenzo[g]quinoline derivative was developed, and its pharmacological evaluation confirmed its potent dopaminergic activity. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[g]quinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-12-5-6-15-13-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYVMQBHCFSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=CC=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175444 | |
| Record name | Benzo(g)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21212-62-4 | |
| Record name | Benzo(g)quinolin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021212624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(g)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo G Quinolin 4 Amine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Benzo[g]quinoline Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps known as "disconnections." scripps.edu For the tricyclic benzo[g]quinoline core, several strategic disconnections can be envisioned, primarily focusing on the formation of the central pyridine (B92270) ring.
The most common strategies involve disconnections of the C-N and C-C bonds that form the quinoline (B57606) ring system. Key approaches include:
Friedländer Annulation Logic: This approach involves disconnecting two bonds (C4-C4a and N1-C9a) to reveal a 2-aminonaphthalene derivative and a β-dicarbonyl compound or its equivalent. This is one of the most convergent strategies for constructing quinoline rings. smolecule.comthieme-connect.de
Combes Reaction Logic: Disconnecting the N1-C9a and C4a-C5 bonds suggests an aniline (B41778) (or naphthylamine) and a 1,3-dicarbonyl compound as precursors. The reaction typically proceeds via an enamine intermediate which then cyclizes under acidic conditions. acs.org
Skraup Synthesis Logic: This strategy disconnects the N-C and C-C bonds adjacent to the nitrogen atom, leading back to a naphthylamine, glycerol (B35011) (as a source for acrolein), an oxidizing agent, and sulfuric acid. smolecule.comthieme-connect.de
Cycloaddition-based Disconnections: A Diels-Alder type disconnection ([4+2] cycloaddition) can be a powerful strategy, envisioning the fusion of a diene and a dienophile to construct the carbocyclic ring onto a pre-existing pyridine or vice-versa. thieme-connect.dersc.org
These disconnections guide the selection of appropriate starting materials and reaction conditions for the forward synthesis, allowing for the logical construction of the complex benzo[g]quinoline framework.
Foundational Synthetic Routes to Benzo[g]quinolin-4-amine
Building upon the retrosynthetic blueprint, several foundational methods have been established for the synthesis of the benzo[g]quinoline core and the subsequent installation of the C-4 amine group.
The formation of the quinoline ring system is the cornerstone of synthesizing this compound. Several classical name reactions, traditionally used for quinoline synthesis, can be adapted for the benzo[g]quinoline system by using naphthalene-based precursors.
| Classical Reaction | Precursors | Description | Reference |
| Friedländer Annulation | 2-Aminonaphthalene-1-carbaldehyde and a ketone/aldehyde with an α-methylene group | A condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by base or acid. | thieme-connect.de |
| Combes Quinoline Synthesis | Naphthalen-2-amine and a 1,3-dicarbonyl compound | Involves the acid-catalyzed reaction of an arylamine with a β-diketone, followed by cyclization and dehydration to form the quinoline ring. acs.org | acs.org |
| Skraup Synthesis | Naphthalen-2-amine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | A vigorous reaction where glycerol is dehydrated to acrolein, which then undergoes a conjugate addition with the arylamine, followed by cyclization and oxidation. | smolecule.comthieme-connect.de |
| Doebner-von Miller Reaction | Naphthalen-2-amine, an α,β-unsaturated carbonyl compound | An acid-catalyzed reaction that is an extension of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones instead of generating them in situ from glycerol. | thieme-connect.de |
These methods provide robust pathways to the core benzo[g]quinoline structure, which can then be further functionalized. For instance, a one-pot synthesis of 2-aminobenzo[h]quinolines has been achieved through the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles and 2-cyanomethylbenzonitrile, involving sequential C-C and C-N bond formations. govtcollegebalrampur.ac.in
Once the benzo[g]quinoline core is assembled, the introduction of an amino group at the C-4 position is a critical step. This is most commonly achieved by first synthesizing a precursor with a good leaving group at the C-4 position, such as a halogen or a hydroxyl group (in its tautomeric quinolone form).
Nucleophilic Aromatic Substitution (SNAr): This is a prevalent strategy where a 4-chloro- or 4-bromo-benzo[g]quinoline is treated with an amine source. nih.gov The reaction involves the nucleophilic attack of the amine at the C-4 position, followed by the departure of the halide ion. nih.gov Various amine sources can be used, including ammonia, alkylamines, or anilines. The reaction can be performed under conventional heating or enhanced by microwave irradiation or the use of Lewis acid catalysts. nih.gov A copper-catalyzed method using formamide (B127407) as the amine source has also been reported for the amination of 4-haloquinolines. frontiersin.org
Direct C-H Amination: More advanced methods focus on the direct conversion of a C-H bond at the C-4 position to a C-N bond, avoiding the need for a pre-functionalized substrate. A method for the direct C-H amination of fused azaarenes, including quinolines, utilizes a bispyridine-ligated Iodine(III) reagent. chemrxiv.org This approach provides unprecedented access to C-4 amination products, though it often yields a mixture of C-2 and C-4 isomers depending on the substituents on the quinoline ring. chemrxiv.org For example, 3-substituted quinolines tend to favor amination at the C-4 position. chemrxiv.org
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. rsc.orgmdpi.com Several MCRs have been developed for the synthesis of complex quinoline and related heterocyclic scaffolds.
For example, L-proline has been used as a catalyst in the three-component reaction of 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles to synthesize 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives. researchgate.net While this produces a related but different scaffold, the underlying principles demonstrate the power of MCRs in constructing fused heterocyclic systems. The reaction proceeds through a domino sequence of Knoevenagel condensation followed by a Michael addition and subsequent intramolecular condensation. researchgate.net Such strategies can be envisioned for the direct construction of functionalized this compound derivatives by carefully selecting the appropriate starting components.
Advanced Synthetic Protocols for Functionalized this compound Analogues
To create analogues of this compound with diverse functionalities, advanced synthetic methods, particularly those employing transition metal catalysis, are indispensable.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and have been widely applied to the synthesis and functionalization of quinolines and their fused analogues. nih.govorganic-chemistry.org
Heck Reaction: This reaction can be used to form the quinoline ring system itself. A domino Heck reaction/cyclization process involving β-arylacrylamides can lead to 4-aryl-2-quinolones, which are tautomers of 4-hydroxyquinolines and can serve as precursors to 4-aminoquinolines. nih.gov
Suzuki Coupling: This reaction is invaluable for introducing aryl or heteroaryl substituents onto the benzo[g]quinoline core. A pre-halogenated benzo[g]quinoline can be coupled with a wide variety of boronic acids or esters. researchgate.netresearchgate.net For instance, a synthetic route to benzo[b]thieno[2,3-c]quinolines involved an intramolecular Suzuki-type ring closure. researchgate.net
Buchwald-Hartwig Amination: This is a cornerstone of modern C-N bond-forming reactions. It can be used as an alternative to classical SNAr for the synthesis of this compound from a 4-halobenzo[g]quinoline precursor, often under milder conditions and with broader substrate scope. nih.gov
Denitrogenative Cascade Reaction: A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed to access quinolines. This process involves a sequential denitrogenative addition followed by an intramolecular cyclization, offering a novel route to the quinoline core. rsc.org
These palladium-catalyzed methods provide versatile and efficient pathways not only for the construction of the fundamental benzo[g]quinoline skeleton but also for its elaboration into a wide array of functionalized derivatives. rsc.orgbohrium.com
Copper-Mediated Amination and Cyclization Methodologies
Copper-catalyzed reactions, particularly those following the principles of the Ullmann condensation, are pivotal in the synthesis of N-aryl quinolines and their derivatives. These methodologies facilitate the formation of crucial carbon-nitrogen bonds. A key strategy involves the condensation reaction of a halogenated benzo[g]quinoline with an amine in the presence of a copper catalyst.
A systematic study has demonstrated the synthesis of functionalized mono- and di-substituted (naphthalen-1-yl)benzo[h]quinoline amines through the condensation of 2,4-dichlorobenzo[h]quinoline and naphth-1-ylamine, using Copper(I) iodide (CuI) as a catalyst. semanticscholar.org In this type of reaction, the copper(I) catalyst facilitates the coupling of the amine with the chlorinated quinoline. researchgate.net The process is believed to involve the oxidative addition of the chloroquinoline to the copper(I) species, forming a copper(III) intermediate. This is followed by a reductive elimination step that releases the N-substituted product and regenerates the active Cu(I) catalyst. researchgate.net Such copper-catalyzed Ullmann-type reactions are also employed in the synthesis of pyrazolo[3,4-b]quinolines from 3-aminopyrazoles and ortho-halobenzoic acids. mdpi.com
Table 1: Examples of Copper-Mediated Synthesis
| Starting Materials | Catalyst | Product Type | Reference |
|---|---|---|---|
| 2,4-Dichlorobenzo[h]quinoline, Naphth-1-ylamine | CuI | N-(Naphthalen-1-yl)benzo[h]quinolin-amines | semanticscholar.org |
| 4-(7-Chloro-quinolin-4-yl)morpholine, Hydrazine | CuCl | 4-(7-Hydrazinylquinolin-4-yl)morpholine | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives
The integration of green chemistry principles into the synthesis of benzoquinoline derivatives aims to reduce environmental impact by using recyclable catalysts, safer solvents, and improving reaction efficiency. nih.gov One-pot, multi-component reactions are a cornerstone of this approach, offering high atom economy and simplified procedures. semnan.ac.ir
Magnetic nanoparticles have emerged as highly effective and reusable catalysts for quinoline synthesis. nih.gov For instance, a cellulose-based sulfonated magnetic nanocatalyst (Fe3O4@Cellulose-OSO3H) has been successfully used for the efficient, solvent-free synthesis of benzoquinoline compounds under ultrasonic conditions. semnan.ac.ir This catalyst can be recovered and reused multiple times with only a slight decrease in activity. semnan.ac.ir Another approach utilizes amino-functionalized Fe3O4@SiO2 nanocomposites to catalyze one-pot, multi-component reactions for synthesizing tetrahydrobenzo[g]quinoline-5,10-diones. nih.gov
The use of environmentally benign solvents is another key aspect. Reactions have been developed in aqueous media or ionic liquids, which are considered greener alternatives to traditional volatile organic solvents. researchgate.netresearchgate.net An iodine-catalyzed, three-component reaction of benzaldehydes, naphthalen-2-amine, and barbituric acid in water provides a simple and efficient route to benzo[f]pyrimido[4,5-b]quinoline derivatives. researchgate.net
Table 2: Green Synthesis Methodologies for Benzoquinoline Derivatives
| Catalyst/Medium | Reaction Type | Key Advantages | Reference(s) |
|---|---|---|---|
| Fe3O4@Cellulose-OSO3H | Three-component reaction | Solvent-free, reusable catalyst, short reaction times | semnan.ac.ir |
| Fe3O4@SiO2-NH2 | One-pot multi-component reaction | Efficient, recyclable nanocatalyst | nih.gov |
| Ionic Liquid | Three-component reaction | Mild conditions, high yields, environmentally benign | researchgate.net |
Derivatization and Structural Diversification Strategies
Synthesis of N-Substituted this compound Derivatives
The synthesis of N-substituted this compound derivatives is often achieved through cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. mdpi.combeilstein-journals.org This palladium-catalyzed reaction allows for the coupling of an aryl halide or triflate with an amine, making it highly suitable for the N-arylation or N-alkylation of the 4-amino-benzo[g]quinoline core. beilstein-journals.org The reaction typically employs a palladium source and a suitable ligand. beilstein-journals.org
Research into the synthesis of benzo[g]isoquinoline-5,10-diones has utilized the Buchwald-Hartwig amination to introduce primary anilines at specific positions on the heterocyclic core. researchgate.net Similarly, this reaction has been applied to various heterocyclic systems, including the functionalization of 6-bromo-2-methylquinoline (B1268081) with a range of amines in good to excellent yields, demonstrating its versatility. mdpi.com The direct quaternization of the nitrogen atom in the benzoquinoline ring with activated α-halocarbonyl compounds is another facile, two-step procedure to create substituted derivatives. nih.gov
Table 3: Methods for N-Substitution of Benzoquinoline Amines
| Method | Catalyst/Reagents | Type of Substitution | Reference(s) |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand | N-Arylation, N-Alkylation | mdpi.combeilstein-journals.orgresearchgate.net |
| Quaternization | α-Halocarbonyl compounds | N-Alkylation (forms quaternary salts) | nih.gov |
Functionalization of Peripheral Rings in the Benzo[g]quinoline System
The chemical properties of the benzo[g]quinoline scaffold can be modulated by introducing functional groups onto its peripheral carbocyclic rings. Electrophilic aromatic substitution reactions such as nitration and halogenation are common strategies for this purpose.
Nitration of 7:8-benzoquinoline (benzo[h]quinoline) with a mixture of nitric and sulfuric acids can yield multiple mononitro-derivatives. rsc.org The position of nitration is influenced by the reaction conditions and the inherent reactivity of the different positions on the benzoquinoline core. rsc.orggoogle.com For instance, nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com The resulting nitro derivatives are valuable intermediates that can be subsequently reduced to amino groups, providing a handle for further functionalization. rsc.orgcdnsciencepub.com
Halogenation provides another route to functionalized derivatives. For example, the halogenation of 2,3-naphthalene diamine with bromine in glacial acetic acid serves as a step in the synthesis of substituted benzo[g]quinoxalines. nih.gov Direct lithiation of benzo[h]- and benzo[f]-quinolines has also been reported, allowing for the introduction of electrophiles like chlorine and bromine at the 2-position of the pyridine ring. benthamdirect.com
Table 4: Peripheral Ring Functionalization Reactions
| Reaction | Reagents | Position of Functionalization | Reference(s) |
|---|---|---|---|
| Nitration | Nitric Acid, Sulfuric Acid | Benzo-ring (e.g., 6- and 1'-positions) | rsc.org |
| Nitration | Nitric Acid, Sulfuric Acid | Pyridine-ring (e.g., 5- and 8-positions) | google.com |
| Halogenation (Bromination) | Bromine, Acetic Acid | Naphthalene precursor | nih.gov |
Annulation Reactions for Expanded Benzo[g]quinoline Frameworks
Annulation reactions are employed to construct additional rings onto the benzo[g]quinoline system, leading to expanded and more complex polycyclic aromatic frameworks. The Diels-Alder reaction is a particularly powerful tool for this purpose. mdpi.com Benzo[g]quinoline-5,10-diones, which possess a quinone moiety, can act as dienophiles in Diels-Alder reactions with various dienes. acadpubl.euresearchgate.net For example, the reaction of quinoline-5,8-dione with 1-trimethylsilyloxy-1,3-butadiene is a key step in synthesizing 9-hydroxybenzo[g]quinoline-5,10-dione. researchgate.net This cycloaddition approach has been used to build new six-membered rings, effectively expanding the core structure. mdpi.com
Other annulation strategies include intramolecular cyclizations and multi-component domino protocols. A three-component reaction of 2-hydroxy-1,4-naphthoquinone, ethyl 2-cyano-3-arylacrylate, and ammonium (B1175870) acetate (B1210297) proceeds via a sequence of Michael addition, enamine formation, and Thorpe-Ziegler cyclization to yield tetrahydrobenzo[g]quinoline-5,10-diones. acadpubl.eu Similarly, Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is a classic and versatile method for synthesizing quinolines and can be adapted for benzo[g]quinoline systems. researchgate.net Aza-Diels-Alder reactions also provide a general strategy for synthesizing chlorinated benzoquinoline variants. escholarship.org
Based on a comprehensive review of available scientific literature, detailed Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on This compound and its derivatives could not be located. The provided outline requires in-depth analysis of substituent effects, conformational analysis, lipophilicity impact, and predictive modeling directly related to this specific chemical scaffold.
While research exists for other benzoquinoline isomers (such as benzo[f]quinoline (B1222042) and benzo[h]quinoline) and for broader classes of 4-aminoquinolines, this information does not directly apply to the unique structural and electronic properties of the benzo[g]quinoline core. Extrapolating findings from these related but distinct molecules would not provide a scientifically accurate or reliable analysis for this compound as requested.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the specific compound . Further research focused explicitly on the synthesis and biological evaluation of this compound analogues is needed before a comprehensive SAR and QSAR analysis can be developed.
Structure Activity Relationship Sar Studies of Benzo G Quinolin 4 Amine Derivatives
Stereochemical Considerations in Structure-Activity Relationships
A thorough review of scientific literature and chemical databases reveals a notable gap in the exploration of stereochemical aspects within the structure-activity relationship (SAR) studies of Benzo[g]quinolin-4-amine derivatives. Current research predominantly focuses on the synthesis and biological evaluation of achiral derivatives or does not specify the stereochemistry of the compounds tested.
The introduction of chiral centers, and the subsequent separation and biological testing of individual enantiomers or diastereomers, is a critical step in drug discovery and development. Such studies are essential for understanding if the biological activity of a compound is dependent on a specific three-dimensional arrangement of its atoms. Differential interactions of stereoisomers with chiral biological targets like enzymes and receptors can lead to significant differences in potency, efficacy, and off-target effects.
At present, there are no publicly available research articles or data tables detailing the synthesis of specific enantiomers or diastereomers of this compound derivatives and their comparative biological activities. Consequently, an analysis of the impact of stereochemistry on the SAR of this particular class of compounds cannot be provided. The absence of this information highlights a potential area for future research in the medicinal chemistry of Benzo[g]quinoline scaffolds. Further investigation into the synthesis and evaluation of chiral this compound derivatives would be necessary to elucidate the role of stereochemistry in their biological profiles.
Molecular Interactions and Mechanistic Insights of Benzo G Quinolin 4 Amine Derivatives
Investigations into Molecular Target Binding Affinity
The biological activity of Benzo[g]quinolin-4-amine derivatives is predicated on their binding affinity and selectivity towards specific enzymes and receptors. Research has focused on quantifying this affinity to identify potent and selective inhibitors for various therapeutic targets.
Derivatives of the benzo[g]quinoline scaffold have demonstrated significant inhibitory activity against key enzymes implicated in cell proliferation and signaling, such as Src kinase and Topoisomerase II.
Src Kinase: A series of 4-anilino-3-cyanobenzo[g]quinolines has been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression. nih.gov Comparative studies have shown that these tricyclic benzo[g]quinoline analogues are more active against Src kinase than their bicyclic 4-anilino-3-cyanoquinoline counterparts. nih.gov The structure-activity relationship (SAR) for Src kinase inhibition indicates that substitution at the 7- and 8-positions of the benzo[g]quinoline ring with alkoxy groups leads to the most potent activity. nih.gov
Further modifications to the 4-anilinoquinoline-3-carbonitrile (B11863878) structure, resulting in 4-anilinobenzo[g]quinoline-3-carbonitrile derivatives, have yielded compounds with significantly enhanced Src inhibitory properties. jofamericanscience.orgresearchgate.net For instance, one of the most potent compounds in this series demonstrated a half-maximal inhibitory concentration (IC50) of 0.15 nM against Src kinase. jofamericanscience.orgresearchgate.net These findings underscore the importance of the extended aromatic system of the benzo[g]quinoline core for high-affinity binding to Src kinase.
Interactive Data Table: Src Kinase Inhibition by Benzo[g]quinoline Derivatives Use the filter to explore the data.
| Compound Class | Specific Derivative Example | Target | Inhibitory Activity (IC50) | Key Structural Features | Reference |
|---|---|---|---|---|---|
| 4-Anilino-3-cyanobenzo[g]quinolines | 7,8-dialkoxy substituted | Src Kinase | Potent inhibition | Tricyclic benzo[g]quinoline core; 7,8-alkoxy groups | nih.gov |
| 4-Anilinobenzo[g]quinoline-3-carbonitriles | Compound 15 (specific structure not detailed in source) | Src Kinase | 0.15 nM | Enhanced Src inhibitory properties over bicyclic analogs | jofamericanscience.orgresearchgate.net |
| 4-Anilinobenzo[g]quinoline-3-carbonitriles | Compound 14 (specific structure not detailed in source) | Src-transformed fibroblasts | Potent cellular activity | More potent than analogous 4-anilinoquinoline-3-carbonitrile | jofamericanscience.org |
Topoisomerase IIβ: Topoisomerase II is another critical enzyme target in cancer therapy, responsible for managing DNA topology. nih.gov While research on benzo[g]quinolin-4-amines specifically targeting Topoisomerase IIβ is limited, studies on the closely related benzo[g]quinoxaline (B1338093) scaffold provide valuable insights. A series of 2,4-disubstituted benzo[g]quinoxaline derivatives were evaluated for their cytotoxic activity and ability to inhibit Topoisomerase IIβ. nih.gov One derivative, in particular, demonstrated good inhibitory activity against the enzyme at a submicromolar concentration, highlighting the potential of benzo-fused ring systems as Topoisomerase II inhibitors. nih.gov The mechanism of action for such compounds often involves intercalation with DNA, which disrupts the enzyme's function. nih.govsmolecule.com
The benzo[g]quinoline framework is a key structural motif in compounds designed to interact with central nervous system receptors, particularly dopamine (B1211576) receptors. ontosight.ai
Structurally constrained analogues, specifically hybrid derivatives containing octahydrobenzo[g]quinoline moieties, have been synthesized and evaluated for their binding affinity to dopamine D2 and D3 receptors. nih.govacs.org These studies revealed a strong preference for a trans ring fusion geometry; the corresponding cis analogues were found to be almost completely inactive. nih.gov This stereoselectivity is attributed to the unfavorable positioning of the protonated amino group in the cis conformation, which prevents a crucial interaction with a key aspartate residue within the receptor's binding site. nih.gov
The affinity of these derivatives can be modulated by altering the length of the spacer connecting the octahydrobenzo[g]quinoline core to a piperazine (B1678402) moiety. nih.gov The inclusion of the piperazine group generally enhances binding affinity for dopamine receptors compared to non-hybrid counterparts, indicating its significant contribution to the interaction. nih.gov
Interactive Data Table: Dopamine Receptor Binding Affinity of Benzo[g]quinoline Derivatives Use the filter to explore the data.
| Compound Class | Key Structural Features | Receptor Target | Binding Affinity (Ki) | Observations | Reference |
|---|---|---|---|---|---|
| trans-Octahydrobenzo[g]quinoline hybrids | 4-carbon spacer to piperazine | D3 Receptor | 102 nM | ~3-fold gain in D3 affinity with longer spacer (vs. 2-carbon spacer) | nih.gov |
| trans-Octahydrobenzo[g]quinoline hybrids | 4-carbon spacer to piperazine | D2 Receptor | 289 nM | ~9-fold gain in D2 affinity with longer spacer (vs. 2-carbon spacer) | nih.gov |
| trans-Octahydrobenzo[g]quinoline hybrids | trans ring fusion | D2/D3 Receptors | Active | Cis analogs were inactive due to unfavorable positioning of the amino group. | nih.gov |
| Benzo(g)quinolin-4-amine, N-(4-(1-piperazinyl)phenyl)- | Piperazinyl substituent | Dopamine Receptors | Potential interaction | Investigated for potential antipsychotic activities. | ontosight.ai |
Computational Molecular Docking and Binding Mode Analysis
To complement experimental binding data, computational methods such as molecular docking are employed to visualize and analyze the interactions between this compound derivatives and their protein targets at an atomic level. nih.govunar.ac.id These simulations provide a plausible model of the binding orientation and help identify the key molecular forces driving the interaction.
Molecular docking simulations have been instrumental in predicting the binding modes of benzo-fused quinoline (B57606) derivatives within the active sites of their biological targets. For example, a docking study of a 2,4-disubstituted benzo[g]quinoxaline derivative (Compound 3) into the crystal structure of Topoisomerase II (PDB code: 1ZXM) was performed to understand its inhibitory action. nih.gov The simulation revealed a plausible binding orientation within the enzyme's active site, achieving a favorable docking score of -8.28 kcal/mol. nih.gov Such studies are crucial for structure-based drug design, allowing for the virtual screening of potential drug candidates and the optimization of lead compounds. unar.ac.id
A key outcome of molecular docking is the identification of specific amino acid residues that form the binding pocket and interact directly with the ligand. For the related benzo[f]quinoline (B1222042) scaffold (a structural isomer), docking into the Topoisomerase II binding pocket highlighted interactions with specific residues. mdpi.com These included a hydrogen bond with the side chain of an aspartate residue (ASP-510) and further interactions with tyrosine (TYR 118) and histidine (HIS 76). mdpi.com Similarly, docking studies of other quinoline derivatives have identified crucial interactions with catalytic residues like aspartate and hinge region residues in various kinases. semanticscholar.org Pinpointing these critical residues provides a roadmap for designing new derivatives with modified functional groups to enhance binding affinity and selectivity.
The stability of the ligand-protein complex is governed by a combination of intermolecular forces. Computational analyses allow for the detailed examination of these forces.
Hydrogen Bonding: This is a consistently important interaction for quinoline-based inhibitors. In the docking of a benzo[f]quinoline salt into Topoisomerase II, a critical hydrogen bond was observed between a nitrogen atom on the benzoquinoline ring and the amino acid residue ASP-510, which helps to anchor the ligand in the active site. mdpi.com
π–π Stacking: The planar, aromatic nature of the benzo[g]quinoline core makes it highly suitable for π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and histidine. smolecule.comresearchgate.net Docking of a benzo[g]quinoxaline derivative into Topoisomerase II revealed significant π–π interactions with the protein. nih.gov Likewise, interactions between the aromatic rings of a benzo[f]quinoline and TYR 118 and HIS 76 were noted. mdpi.com
In Vitro Mechanistic Investigations of Biological Activities
This compound derivatives have demonstrated significant effects on the proliferation and viability of various cell types, particularly cancer cells. Certain derivatives exhibit cytotoxic effects, thereby inhibiting tumor growth. ontosight.ai For instance, studies on benzo[g]quinoxaline derivatives, which share a similar structural framework, have shown potent cytotoxicity against breast cancer cell lines like MCF-7. nih.gov The antiproliferative activity of these compounds is often dose-dependent. For example, N-aryl-trimethoxy quinolin-4-amine derivatives have shown more pronounced cytotoxicity in cancer cells compared to other related quinoline derivatives. nih.gov Specifically, compounds with N-(4-phenoxyphenyl) and N-(4-benzoyl phenyl) substitutions demonstrated the most potent antiproliferative activity. nih.gov
The structural features of these derivatives play a crucial role in their ability to modulate cellular proliferation. For example, in a series of 5,6,7-trimethoxy quinolines, N-aryl-trimethoxy quinolin-4-amine derivatives were generally more cytotoxic than 2-styryl-trimethoxy quinoline derivatives. nih.gov The lipophilicity of the substitution at the 4-position of the N-phenyl group also appears to influence cytotoxic activity, with phenoxy and benzoyl substitutions showing greater effects. nih.gov
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound/Derivative | Cell Line | Key Findings |
|---|---|---|
| Benzo[g]quinoxaline derivative 3 | MCF-7 (Breast Cancer) | Exhibited potent inhibitory activity in submicromolar concentrations. nih.gov |
| N-(4-phenoxyphenyl)-5,6,7-trimethoxyquinolin-4-amine (7f ) | A2780 (Ovarian Cancer), MCF-7 (Breast Cancer) | Demonstrated high cytotoxic activity, particularly against resistant cancer cells. nih.gov |
| N-(4-benzoyl phenyl)-5,6,7-trimethoxyquinolin-4-amine (7e ) | A2780 (Ovarian Cancer), MCF-7 (Breast Cancer) | Showed significant antiproliferative activity, comparable to or exceeding that of doxorubicin (B1662922) in some cases. nih.gov |
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Analysis of DNA and Annexin-V-FLUOS staining has confirmed that certain benzo[b]thieno[2,3-c]quinolone derivatives, which are structurally related, cause cell death by apoptosis. acs.org For example, a specific benzo[g]quinoxaline derivative, compound 3 , was found to induce pre-G1 apoptosis in MCF-7 cells. nih.gov This induction of apoptosis is often mediated through the modulation of key regulatory proteins. The same study revealed that compound 3 triggers apoptosis by activating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl2. nih.gov
Some quinoline-based compounds have been shown to induce apoptosis, highlighting a common mechanistic pathway for this class of molecules. ontosight.ai The ability of these derivatives to trigger this cellular suicide program is a critical factor in their potential as anticancer agents.
One of the well-documented mechanisms of action for quinoline-based compounds, including derivatives of this compound, is the inhibition of hemozoin formation in the malaria parasite Plasmodium falciparum. nih.gov Hemozoin is an inert crystalline form of heme, a toxic byproduct of hemoglobin digestion by the parasite. nih.gov By inhibiting the formation of hemozoin, these compounds cause the accumulation of toxic free heme, leading to parasite death. nih.gov
The ability to inhibit hemozoin formation is linked to the planar conformation of the benzo[g]quinoline scaffold, which facilitates π-π stacking interactions with ferriprotoporphyrin IX (Fe(III)PPIX), the monomeric unit of hemozoin. nih.gov While quinoline antimalarials are known to target this pathway, research on other chemotypes, including benzamides, has shown that derivatives capable of adopting flat conformations are effective inhibitors of β-hematin (synthetic hemozoin) formation. nih.gov Furthermore, a series of 4-amino-7-chloroquinolines with dibenzylmethylamine side chains were also demonstrated to inhibit the formation of synthetic hemozoin. acs.org
The planar aromatic structure of this compound derivatives suggests their potential to interact with nucleic acids, primarily through intercalation. This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. Some benzo[f]quinoline derivatives have been identified as potential DNA-intercalating antitumor agents. nih.gov
Beyond DNA intercalation, these derivatives can also target other crucial macromolecular structures. For instance, some benzo[f]quinoline derivatives have been identified as possible inhibitors of Topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. mdpi.com Inhibition of this enzyme leads to DNA damage and apoptosis. Additionally, some derivatives have been investigated as potential inhibitors of Hsp90, a molecular chaperone that plays a critical role in the stability and function of many proteins involved in cancer progression. nih.gov
Certain this compound derivatives have been shown to possess antioxidant and anti-inflammatory properties. ontosight.ai The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer or single electron transfer. mdpi.com Computational studies have predicted the antioxidant potential of numerous quinoline derivatives. mdpi.combohrium.com
At the cellular level, these antioxidant properties can help mitigate oxidative stress, a condition implicated in various diseases, including cancer and inflammatory disorders. ontosight.ai For example, a study on pyrimido[4,5-b]quinoline-4-one derivatives, which are structurally related, identified several compounds with promising antioxidant activity, in some cases exceeding that of the standard antioxidant ascorbic acid. unar.ac.id The anti-inflammatory effects of these compounds may be linked to their ability to modulate inflammatory pathways, although the precise mechanisms at the cellular level require further investigation. ontosight.ai
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost, making it a standard tool for studying complex molecules.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and easier electronic excitation, as less energy is required to move an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap signifies high stability and low reactivity. DFT calculations are routinely used to compute these energy levels. For Benzo[g]quinolin-4-amine, the analysis would involve calculating the energies of these orbitals to predict its stability and the energy required for its lowest-lying electronic transitions.
Table 1: Illustrative Frontier Orbital Data from DFT Calculations This table is a hypothetical representation of data that would be generated for this compound.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions.
The MEP map uses a color scale to denote different potential values:
Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., lone pairs on nitrogen or oxygen atoms).
Blue regions indicate positive electrostatic potential, which is electron-poor, characteristic of electrophilic sites (e.g., hydrogen atoms attached to electronegative atoms).
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atoms of the quinoline (B57606) ring and the amino group due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them susceptible to interactions with electron-rich species.
Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.
Key global reactivity descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
High chemical hardness indicates lower reactivity, while high chemical softness suggests higher reactivity. The electrophilicity index measures the energy stabilization when the molecule accepts additional electronic charge from the environment.
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint which atoms within the molecule are most reactive. The Fukui function is the most prominent of these, indicating the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps predict the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).
Table 2: Key Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | (I+A)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | Resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; a measure of a molecule's polarizability and reactivity. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility and stability of molecules.
For this compound, MD simulations could be employed to:
Explore its conformational landscape to identify the most stable arrangements of the amino group relative to the fused ring system.
Analyze its interactions with solvent molecules, providing insight into solubility and solvation effects.
Simulate its binding to a biological target, such as a protein or DNA, to understand the dynamics of the interaction and the stability of the resulting complex.
Theoretical Studies of Photophysical Properties and Electronic Excitations
Many quinoline derivatives exhibit interesting photophysical properties, such as fluorescence, making them relevant for applications like sensors and OLEDs. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding and predicting these properties.
TD-DFT calculations can determine:
Electronic Excitation Energies: The energy required to promote an electron to a higher energy state, which corresponds to the absorption of light.
Oscillator Strengths: The probability of a given electronic transition occurring, which relates to the intensity of peaks in an absorption spectrum.
Nature of Transitions: Whether an excitation is a π→π* or n→π* transition, which influences the resulting photophysical behavior.
These theoretical results can be correlated with experimental UV-Vis absorption and fluorescence emission spectra to provide a complete picture of the molecule's interaction with light.
Mechanistic Pathway Elucidation via Computational Chemistry
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.
For this compound, computational studies could be used to:
Investigate the mechanism of its synthesis, for example, by modeling the transition states and intermediates in a multicomponent reaction to understand regioselectivity.
Predict the products of its reactions with various reagents by comparing the activation energies of competing pathways.
Understand its role in a catalytic cycle by modeling its interactions with a catalyst and substrate.
Such studies provide fundamental insights that can guide the optimization of reaction conditions and the design of new synthetic routes.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzo[g]quinoline |
| Benzo[h]quinoline-4-amine |
| 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile |
| 1H-benzo[g]pyrazolo[3,4-b]quinoline-3-ylamine |
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzo[g]quinoline derivatives. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity and substitution patterns of the molecule.
In the ¹H NMR spectrum of benzo[g]quinolin-4-amine, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm. For instance, in a derivative, 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine, the proton on C3 appears as a singlet at δ 7.17, while the C4-NH proton is observed as a broad singlet at δ 7.02. nih.gov The aromatic protons in this and related structures appear in the range of δ 7.54 to 9.20. nih.gov The specific chemical shifts and coupling constants (J values) are influenced by the electronic environment of each proton, which is dictated by the positions of substituents on the fused ring system.
The ¹³C NMR spectrum provides complementary information, with signals for the carbon atoms of the benzo[g]quinoline core typically appearing between δ 110 and 160 ppm. For example, studies on various benzo[g]quinoline derivatives show a wide range of carbon signals corresponding to the aromatic and heterocyclic rings. mdpi.comunirioja.es In some derivatives, such as benzo[g]quinoline-5,10-diones, the carbonyl carbons (C=O) can be observed at highly deshielded values, around δ 180–200 ppm. acadpubl.eu
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons. For example, HMBC experiments on a complex benzo[g]quinoline derivative revealed crucial three-bond interactions between a nitrogen atom and an aromatic proton, confirming the structure of a residual 4-iodophenyl-amine fragment. mdpi.com These advanced NMR techniques are essential for unambiguously assigning the complex spectra of substituted benzo[g]quinolines. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Data for Benzo[g]quinoline Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) |
| 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine | ¹H | 7.17 (s, C3-H), 7.02 (br s, C4-NH), 7.54-9.20 (m, Ar-H) |
| Benzo[g]quinoline-derived aza-aromatics | ¹³C | 119.78 - 157.99 |
| Benzo[g]quinoline-5,10-dione (B13827611) derivative | ¹³C | 183.2, 177.8 (C=O) |
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its analogs. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula. mdpi.com For example, the molecular ion peak [M+H]⁺ for 6-bromo-N-(2-methyl-2H-benzo[d] mdpi.comacadpubl.eusemanticscholar.orgtriazol-5-yl)quinolin-4-amine was found at m/z 354.0341, which corresponds to the calculated value of 354.0354 for the formula C₁₆H₁₃N₅Br. mdpi.com Similarly, for a derivative of benzo[h]quinoline, the molecular ion peak was observed at m/z 354. nih.gov
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these compounds. nih.govekb.eg The fragmentation patterns observed in the mass spectrum can help to confirm the structure. For instance, the fragmentation of substituted benzo[h]quinolines has been studied to understand the stability of different parts of the molecule. unirioja.es
Table 2: Mass Spectrometry Data for Selected Benzo[g]quinoline Derivatives
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |
| 6-Bromo-N-(2-methyl-2H-benzo[d] mdpi.comacadpubl.eusemanticscholar.orgtriazol-5-yl)quinolin-4-amine | HRMS | 354.0341 | mdpi.com |
| 4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine | MS | 354 | nih.gov |
| 2-Phenyl-4-p-tolylbenzo[h]quinoline | ESMS | 426, 424 | unirioja.es |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds within the molecule.
A characteristic feature in the IR spectrum of this compound is the N-H stretching vibration of the primary amine group, which typically appears as one or two bands in the region of 3300–3500 cm⁻¹. For example, in a related 4-aminoquinoline (B48711) derivative, the N-H stretch was observed at 3360 cm⁻¹. farmaceut.org The C=N stretching vibration within the quinoline (B57606) ring system is usually found in the 1630–1580 cm⁻¹ region. nih.govorientjchem.org For instance, the IR spectrum of 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine showed a C=N stretching band at 1636 cm⁻¹. nih.gov
Other significant absorptions include the C-H stretching of the aromatic rings (around 3050 cm⁻¹) and the C=C stretching vibrations of the aromatic system (typically in the 1600–1450 cm⁻¹ range). ekb.egorientjchem.org In derivatives with additional functional groups, such as a carbonyl group in benzo[g]quinoline-5,10-diones, a strong C=O stretching band is observed around 1640-1680 cm⁻¹. mdpi.comekb.eg
Table 3: Characteristic IR Absorption Frequencies for Benzo[g]quinoline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| N-H (amine) | Stretching | 3300–3500 | farmaceut.org |
| C-H (aromatic) | Stretching | ~3050 | ekb.egorientjchem.org |
| C=N (quinoline ring) | Stretching | 1580–1636 | nih.govorientjchem.org |
| C=C (aromatic) | Stretching | 1450–1600 | orientjchem.org |
| C=O (in dione (B5365651) derivatives) | Stretching | 1640–1680 | mdpi.comekb.eg |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characterization and Solvatochromic Effects
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of maximum absorption (λ_max_) are characteristic of the compound's conjugated π-system.
The UV-Vis spectrum of benzo[g]quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π→π* transitions within the aromatic system. For example, a fluorescent analog, 4-amino-1H-benzo[g]quinazoline-2-one, displays several excitation maxima at 250, 300, 313, and 370 nm. nih.gov
The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netrjb.ro Studies on related push-pull-type benzo[X]quinoline derivatives have shown that changes in solvent polarity can lead to shifts in the absorption maxima, indicating a change in the electronic distribution in the ground and excited states. researchgate.net This sensitivity to the environment makes these compounds potentially useful as fluorescent probes. researchgate.net
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of atoms, bond lengths, and bond angles can be determined.
Crystal structures of several benzo[g]quinoline derivatives have been reported, providing valuable information about their molecular geometry and intermolecular interactions. mdpi.commdpi.comresearchgate.net For example, the crystal structure of a 6-bromo-N-(2-methyl-2H-benzo[d] mdpi.comacadpubl.eusemanticscholar.orgtriazol-5-yl)quinolin-4-amine derivative revealed that the molecule consists of two planar moieties with a specific dihedral angle between them. mdpi.comresearchgate.net The analysis of bond lengths, such as the C3-N2 bond, can indicate the degree of double bond character and conjugation within the quinoline system. mdpi.com
The packing of molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding and π-π stacking interactions. d-nb.info These interactions play a crucial role in the solid-state properties of the material. For instance, the crystal structure of benzo[h]quinoline-3-carboxamide shows a crisscross arrangement held together by hydrogen bonds and π-π stacking. d-nb.info
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is used to study the photophysical properties of this compound and its derivatives, particularly their ability to emit light after being excited by UV or visible radiation. This technique provides information on the emission wavelength, fluorescence quantum yield, and fluorescence lifetime.
Many benzo[g]quinoline derivatives exhibit interesting fluorescence properties. researchgate.netresearchgate.netacs.org For instance, 4-amino-1H-benzo[g]quinazoline-2-one, a fluorescent analog of cytosine, shows a strong fluorescence emission centered at 456 nm with a high quantum yield of 0.62 at pH 7.1. nih.gov The fluorescence properties are often pH-dependent, with the emission maximum shifting in response to changes in pH. nih.gov
The emission wavelength and intensity can also be sensitive to the solvent environment. researchgate.net This solvatochromic fluorescence makes some benzo[g]quinoline derivatives suitable for use as fluorescent probes in various applications, including cell imaging. researchgate.netacs.org The study of the photophysical properties of these compounds is an active area of research, with the aim of developing new fluorescent materials with tailored properties. researchgate.netresearchgate.net
Research Applications and Future Directions for Benzo G Quinolin 4 Amine
Benzo[g]quinolin-4-amine as a Versatile Chemical Scaffold for Drug Discovery Initiatives
The benzo[g]quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. ontosight.airesearchgate.net The introduction of an amine group at the 4-position, yielding this compound, further enhances its potential for developing novel therapeutic agents. This structural motif is a key component in the design of molecules targeting a range of diseases.
Derivatives of 4-aminoquinoline (B48711) have shown promise as leishmanicidal agents. frontiersin.org The versatility of this scaffold allows for the introduction of various substituents to modulate the compound's biological activity and target specificity. frontiersin.org Research has demonstrated that N-aryl-trimethoxy quinoline-4-amine derivatives exhibit significant cytotoxic activity against several human cancer cell lines. nih.gov Specifically, compounds with phenoxy and benzoyl substitutions on the N-phenyl group have shown enhanced cytotoxicity. nih.gov
Furthermore, the 4-anilino-quin(az)oline scaffold, a related structure, has been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. mdpi.com The adaptability of this scaffold allows for the fine-tuning of inhibitor selectivity. mdpi.com The exploration of benzo[g]quinoline derivatives has also extended to neurodegenerative diseases, with some tetrahydrobenzo[g]quinoline molecules showing potential for treating Alzheimer's disease. researchgate.net
A notable example of a biologically active benzo[g]quinoline is dabequine, an antimalarial drug that was later found to be carcinogenic in rats. researchgate.net This highlights the importance of thorough toxicological profiling in drug development. The diverse biological activities associated with the benzo[g]quinoline scaffold are summarized in the table below.
| Derivative Class | Potential Therapeutic Application | Key Findings |
| 4-Aminoquinoline derivatives | Leishmaniasis | Versatile scaffold for developing leishmanicidal agents. frontiersin.org |
| N-aryl-trimethoxy quinoline-4-amines | Cancer | Phenoxy and benzoyl substitutions enhance cytotoxicity. nih.gov |
| 4-Anilino-quin(az)olines | Cancer | Scaffold for developing selective kinase inhibitors. mdpi.com |
| Tetrahydrobenzo[g]quinolines | Alzheimer's Disease | Potential therapeutic agents for neurodegenerative diseases. researchgate.net |
| Benzo[g]quinolines | Malaria | Dabequine, an antimalarial, showed carcinogenic properties. researchgate.net |
Exploration of this compound Derivatives in Advanced Materials Science
The unique photophysical and electronic properties of the benzo[g]quinoline core make it an attractive component for the creation of novel organic materials.
Benzo[g]quinoline derivatives have been engineered as push-pull type fluorescent dyes. researchgate.netacs.org These dyes, featuring both electron-donating (amine) and electron-withdrawing (bis-trifluoromethyl) groups, exhibit environmentally sensitive fluorescence. researchgate.netacs.org Interestingly, the linear isomers of these benzo[g]quinoline derivatives have been observed to emit in the near-infrared region in polar solvents. researchgate.netacs.org This property, along with their responsiveness to ammonia, makes them suitable for applications in materials chemistry and biochemistry, including cell imaging. researchgate.netacs.org For instance, they have been used for specific imaging of lipid droplets in HeLa and 3T3-L1 cells. researchgate.netacs.org
A fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, has been developed as a pH-sensitive probe. nih.gov Its fluorescence emission maximum shifts with changes in pH, allowing it to be used to study the protonation states in triple-stranded DNA structures. nih.gov
The rigid and planar structure of benzo[g]quinoline derivatives is advantageous for applications in organic electronics. smolecule.com This planarity facilitates efficient π-π stacking, which is crucial for charge transport in organic semiconductors. smolecule.com Asymmetric n-type benzo[de]isoquinolino[1,8-gh]quinolinetetracarboxylic diimide (BQQDI) organic semiconductors have been synthesized and shown to have excellent electron mobility. researchgate.net The strategic use of flexible alkyl chains in these molecules helps to control their molecular assembly and improve performance. researchgate.net
Innovative Methodologies for Probing Biological Systems and Pathways
Benzo[g]quinoline-based compounds are not only potential therapeutics but also valuable tools for studying biological processes. The fluorescent properties of certain derivatives allow them to be used as probes in biochemical assays to investigate enzyme activity or receptor interactions. evitachem.com For example, a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside has been synthesized to monitor the formation of base pairs in DNA duplexes. rsc.org This probe can distinguish cytosine through changes in its absorption and fluorescence spectra upon protonation. rsc.org
Furthermore, the development of chemical probes for specific kinases, such as Cyclin G-Associated Kinase (GAK), has been pursued using the aminoquinoline scaffold. mdpi.com While metabolic stability can be a challenge, modifications to the scaffold have led to compounds with improved stability while maintaining kinase inhibitory activity. mdpi.com
Prospects for Rational Design and Targeted Synthesis of this compound Analogues
The synthesis of benzo[g]quinoline derivatives can be achieved through various methods, with the Friedländer annulation being a prominent one. researchgate.net This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net The development of efficient, one-pot, multi-component reactions has further streamlined the synthesis of these complex heterocyclic systems. researchgate.net
Rational drug design strategies are being increasingly applied to the quinoline (B57606) scaffold to enhance therapeutic efficacy and overcome challenges like drug resistance. researchgate.net This involves modifying the chemical structure to improve metabolic stability and enhance interactions with biological targets. researchgate.net For instance, the introduction of groups that block metabolism can prolong the activity of a drug. researchgate.net Computational modeling and quantum mechanics calculations are also employed to understand the interactions between quinoline derivatives and their biological targets, guiding the design of more potent compounds. researchgate.net
The synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which can incorporate a quinoline moiety, has been achieved through methods like the Buchwald–Hartwig cross-coupling reaction. mdpi.com This demonstrates the ongoing development of synthetic methodologies to access diverse analogues.
Identification of Unexplored Biological Activities and Novel Molecular Targets
The vast chemical space of benzo[g]quinoline derivatives suggests that many of their biological activities and molecular targets remain to be discovered. The quinoline scaffold itself is known to be associated with a wide range of biological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. ontosight.ai
Recent research has focused on designing quinoline derivatives that can target multiple biological pathways simultaneously. For example, novel quinoline-oxadiazole hybrids have been synthesized with the aim of acting as both anti-proliferative and antimicrobial agents by inhibiting both the epidermal growth factor receptor (EGFR) and bacterial DNA gyrase. rsc.org Similarly, the exploration of quinoline-imidazole derivatives as inhibitors of Mycobacterium tuberculosis is an active area of research. tandfonline.com
The discovery that certain benzo[g]quinolines can activate the tumor suppressor protein p53 opens up new avenues for cancer therapy. researchgate.net Further screening of compound libraries is likely to identify more this compound analogues with novel mechanisms of action and therapeutic potential. The structural versatility of this scaffold ensures its continued importance in the quest for new drugs and functional materials.
Q & A
Q. What are the recommended synthetic routes for Benzo[g]quinolin-4-amine, and how can impurities be minimized during purification?
this compound derivatives are typically synthesized via cyclization reactions, such as Friedländer condensation, using substituted quinoline precursors and amine reagents. For example, imidazo[4,5-c]quinolin-4-amine derivatives are prepared by reacting 4-chloroquinoline with substituted amines under reflux conditions in polar aprotic solvents (e.g., DMF). Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bonds.
- HPLC with UV detection (λ = 254 nm) to assess purity .
Q. How are IUPAC naming conventions applied to this compound derivatives?
The parent compound is named based on the bicyclic benzo[g]quinoline core. Substituents are numbered according to their positions relative to the amine group at C4. For example, a 2-cyclopentyl substituent would be denoted as N-cyclopentyl-benzo[g]quinolin-4-amine. Priority is given to the amine group in assigning locants .
Q. What strategies address poor aqueous solubility in this compound derivatives?
Introducing hydrophilic groups (e.g., hydroxyl, amino, or ether moieties) at the 2-position or modifying the cyclopentyl/aryl substituents can enhance solubility. For instance, nitrogen insertion into six-membered rings improves hydrophilicity, though this may reduce allosteric activity .
Advanced Research Questions
Q. How do structural modifications at positions 2 and 4 influence allosteric modulation of the A3 adenosine receptor (A3AR)?
- 4-Arylamino substituents (e.g., 3,5-dichlorophenyl) enhance positive allosteric modulation, doubling agonist efficacy in GTPγS binding assays.
- 2-Cycloalkyl groups (e.g., adamantyl) improve binding kinetics by reducing orthosteric site inhibition.
- Substituents like 4-tetrahydropyranyl abolish allosteric effects but retain orthosteric binding inhibition. These findings suggest separable structural requirements for allosteric vs. orthosteric interactions .
Q. What computational approaches predict the binding affinity of this compound derivatives to kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are used to model interactions with kinase active sites. For example, AS3334034 (a RIP2 inhibitor) showed strong binding to the ATP pocket via hydrogen bonds with hinge residues (e.g., Met98) and hydrophobic interactions with Ile43 .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for A3AR over other adenosine receptors?
SAR analysis reveals:
- 2-Substituents : Bulky groups (e.g., adamantyl) reduce cross-reactivity with A1/A2A receptors.
- 4-Amino modifications : Electron-withdrawing groups (e.g., Cl) enhance A3AR specificity. Functional assays (radioligand dissociation, cAMP inhibition) validate selectivity by comparing IC50 values across receptor subtypes .
Q. What experimental assays quantify redox properties of this compound derivatives?
Cyclic voltammetry (e.g., in acetonitrile with a Ag/AgCl reference electrode) measures oxidation-reduction potentials. Autooxidation studies track H2O2 production via spectrophotometric assays (e.g., horseradish peroxidase-coupled Amplex Red) .
Q. Can this compound derivatives act as dual allosteric modulators and kinase inhibitors?
Yes. Derivatives like AS3334034 inhibit RIP2 kinase (IC50 = 8.2 nM) while modulating A3AR activity. Dual functionality is confirmed via:
- Kinase inhibition assays (ADP-Glo™ kinase platform).
- Functional cAMP assays for A3AR modulation .
Q. How do solvent effects and reaction conditions impact synthetic yields in heterocyclic amine synthesis?
Polar aprotic solvents (DMF, DMSO) favor cyclization at 80–120°C, while protic solvents (ethanol) may reduce side reactions. Microwave-assisted synthesis (150°C, 30 min) improves yields by 15–20% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
